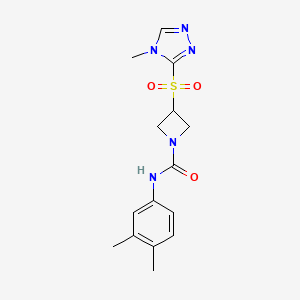

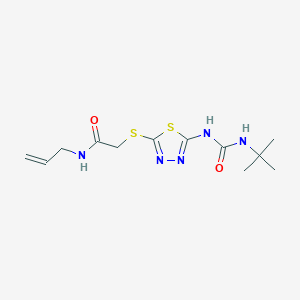

N-(3,4-dimethylphenyl)-3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to the given molecule involves intricate reactions. For instance, reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines have been studied, showing competitive formation of thiadiazoles, oxathiazoles, and acrylamidines, which could be relevant for synthesizing structurally similar compounds (Tornus, Schaumann, & Adiwidjaja, 1996).

Molecular Structure Analysis

The molecular structure of compounds like the one can be complex, involving various functional groups that influence its chemical behavior. An understanding of these structures can be gleaned from studies on the reactivity of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles, indicating the stability and reactive intermediates that could be formed (Culhane & Fokin, 2011).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl groups and azetidine rings are key to understanding the reactivity of such molecules. For example, activated monomer polymerization of an N-sulfonylazetidine has been demonstrated, highlighting potential pathways for chemical transformations (Reisman, Rowe, Jefcoat, & Rupar, 2020).

Physical Properties Analysis

The physical properties of molecules incorporating sulfonyl and azetidine groups are influenced by their molecular structure. Studies on similar compounds, such as the synthesis and characterization of tritium-labeled molecules, provide insights into their physical characteristics, including stereochemistry and reactivity under various conditions (Hong, Hynes, Tian, Balasubramanian, & Bonacorsi, 2015).

Aplicaciones Científicas De Investigación

Novel Reactions and Synthesis Methods

Research has explored the reactions of N-sulfonylamines with azirines, leading to the formation of thiadiazoles, oxathiazoles, and acrylamidines. Such reactions have been instrumental in synthesizing new chemical entities with potential applications in materials science and pharmaceuticals. For instance, the reaction of 3-dimethylamino-2H-azirine with N-sulfonylalkyamines provides thiadiazoles, a class of compounds known for their diverse biological activities (Tornus, Schaumann, & Adiwidjaja, 1996).

Antidepressant and Nootropic Agents

The synthesis and pharmacological evaluation of Schiff's bases and 2-azetidinones derived from isonocotinyl hydrazone have been studied for potential antidepressant and nootropic effects. This work showcases the application of such compounds in developing new therapeutic agents for mental health disorders. Compounds exhibiting significant antidepressant activity highlight the potential of azetidinone skeletons as central nervous system (CNS) active agents, offering a foundation for future drug development (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Polymerization and Material Science

The activated monomer polymerization of N-sulfonylazetidines has been explored, revealing the formation of polymers with unique structures. Such research contributes to the development of new materials with potential applications in various industries, including textiles, coatings, and biomedical devices. The study of polymerization kinetics and structural characterization of resulting polymers provides valuable insights into the design of novel polymeric materials (Reisman, Rowe, Jefcoat, & Rupar, 2020).

Computational and Experimental Insights

Research into the selective synthesis of azoloyl NH-1,2,3-triazoles and azolyl diazoketones offers experimental and computational insights into the reaction mechanisms of enaminones with sulfonyl azides. This work is crucial for the synthesis of complex heterocyclic compounds, which have applications ranging from pharmaceuticals to agrochemicals. Computational studies, such as density functional theory (DFT), provide a deeper understanding of reaction pathways, enabling the design of more efficient synthetic routes (Shafran et al., 2022).

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-10-4-5-12(6-11(10)2)17-14(21)20-7-13(8-20)24(22,23)15-18-16-9-19(15)3/h4-6,9,13H,7-8H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKZQDGCHRWCJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2497726.png)

![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)

![1-(Chloromethyl)-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2497728.png)

![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2497730.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)

![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)

![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)

![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)

![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)

![2-Cyclopropyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2497748.png)